N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c19-12-7-5-11(6-8-12)13-10-25-18(20-13)21-17(22)16-9-23-14-3-1-2-4-15(14)24-16/h1-8,10,16H,9H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMNORAYJPHYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
This is followed by the formation of the benzo-dioxine moiety, which can be achieved through a cyclization reaction involving appropriate dihydroxybenzene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of thiazole derivatives, including N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, in combating microbial infections. Thiazole compounds are known for their diverse biological activities, including antimicrobial properties. Research indicates that derivatives of thiazoles exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of various pathogens through mechanisms that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Potential
The anticancer properties of thiazole derivatives are another area of active research. Studies have demonstrated that compounds with similar structural motifs can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. Specifically, this compound has been evaluated for its efficacy against estrogen receptor-positive breast cancer cells (MCF7) using assays like the Sulforhodamine B assay . The compound's ability to bind to specific receptors involved in cancer cell signaling pathways suggests a mechanism for its anticancer activity.
Molecular Docking Studies
Molecular docking studies have been employed to explore the binding interactions between this compound and target proteins associated with antimicrobial and anticancer activities. These computational approaches help predict how well the compound can fit into the active sites of target proteins, which is crucial for understanding its mechanism of action and optimizing its structure for enhanced activity .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of thiazole derivatives, several compounds were synthesized and tested against a panel of microbial strains. The results indicated that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for further development in antimicrobial therapies .
Case Study 2: Anticancer Screening
Another significant study focused on the anticancer effects of thiazole derivatives on MCF7 cells. The compound was found to significantly reduce cell viability at certain concentrations, suggesting that it may serve as a promising candidate for the development of new anticancer agents targeting breast cancer .
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The thiazole ring is known to interact with various biological targets, contributing to the compound’s antimicrobial and anticancer properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiazole-Based Derivatives
(a) N-(4-Chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide Hydrochloride
- Structural Differences: The thiazole ring is fused with a benzene ring (benzo[d]thiazole), and the carboxamide is modified with a dimethylaminoethyl group.
- Implications: The dimethylaminoethyl group enhances water solubility (via hydrochloride salt formation) and may alter receptor binding compared to the target compound’s simpler carboxamide .
(b) (Z)-4-(4-Bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a)
Piperazine and Carbothioamide Derivatives
(a) (N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide
- Structural Differences : Replaces the thiazole ring with a piperazine-carbothioamide system.
- Synthesis : First-time synthesis involved coupling 2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl with piperazine intermediates, confirmed by spectral analysis .
- Functional Impact : The carbothioamide (C=S) group may enhance metal-binding capacity compared to the carboxamide (C=O) in the target compound .
Oxadiazole Derivatives
(a) N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18)
- Structural Differences : Uses a 1,3,4-oxadiazole core instead of thiazole, with a thiomethoxy substituent.
- Synthesis : Prepared via coupling reactions (Method B) with 95–100% purity, confirmed by NMR and ESI-MS .
- Implications : The oxadiazole’s electron-deficient nature may alter pharmacokinetic properties compared to thiazole-based compounds .
Triazole Derivatives
(a) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
Spectroscopic Comparison
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its cytotoxic effects on cancer cell lines, structure-activity relationships (SAR), and potential mechanisms of action.
Chemical Structure and Properties
The compound features a thiazole ring and a benzo[d][1,4]dioxine moiety, which are known to contribute to its biological properties. The presence of the 4-chlorophenyl group is significant as it may enhance the lipophilicity and overall bioactivity of the compound.
Cytotoxicity
Numerous studies have evaluated the cytotoxic properties of this compound against various cancer cell lines:
- Cell Lines Tested : Commonly tested cell lines include A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer).
- Findings : In vitro assays have shown that the compound exhibits significant antiproliferative effects. For instance, it demonstrated an IC50 value of approximately 10 μM against HeLa cells, indicating potent cytotoxicity .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Focal Adhesion Kinase (FAK) : Studies suggest that the compound may inhibit FAK activity, which is crucial for cancer cell migration and invasion .
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through caspase activation pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the thiazole and benzo[d][1,4]dioxine rings can significantly affect biological activity. For example:
- Substituents on the Thiazole Ring : Variations in the substituents on the thiazole ring have been linked to changes in cytotoxic potency.
- Dioxine Modifications : Altering the dioxine structure can enhance or reduce activity against specific cancer types .
Case Studies
A notable case study involved a series of derivatives synthesized from this compound. These derivatives were evaluated for their anticancer properties:
- Compound A : Showed enhanced activity against breast cancer cell lines with an IC50 of 8 μM.
- Compound B : Displayed selective toxicity towards ovarian cancer cells with an IC50 of 5 μM.
These findings underscore the importance of structural modifications in enhancing biological activity .
Q & A
Q. What are the common synthetic routes for N-(4-(4-chlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves two key steps: (1) formation of the thiazole ring via condensation of 4-chlorophenyl-substituted thioamides with α-haloketones under acidic conditions, and (2) coupling the thiazole intermediate with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimization focuses on solvent polarity (e.g., DMF for high solubility), temperature (60–80°C for amide bond formation), and catalyst selection (e.g., pyridine to scavenge HCl) to achieve yields >70% .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- NMR (1H/13C): Confirm regiochemistry of the thiazole ring (e.g., δ 7.8–8.2 ppm for thiazole protons) and the dihydrobenzo[d][1,4]dioxine moiety (δ 4.3–4.6 ppm for methylene protons).
- IR: Validate carboxamide C=O stretch (~1650–1680 cm⁻¹) and absence of residual carboxylic acid O-H (~2500–3300 cm⁻¹).
- Mass Spectrometry (HRMS): Ensure molecular ion alignment with theoretical mass (e.g., [M+H]+ at m/z 415.08) .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
Prioritize in vitro assays:
- Anticancer: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Antimicrobial: Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) at 10 µM concentration .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental solubility data for this compound?
Discrepancies often arise from inadequate force field parameterization in molecular dynamics simulations. To address this:
- Use experimental solubility data (e.g., 2 µg/mL at pH 7.4 ) to recalibrate COSMO-RS or DFT calculations.
- Validate with HPLC-based solubility assays under physiologically relevant conditions (PBS buffer, 37°C).
- Cross-reference with logP values (calculated vs. experimental) to refine partition coefficient models .
Q. What strategies improve the compound’s metabolic stability in preclinical studies?
- Structural Modifications: Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-chlorophenyl ring to reduce CYP450-mediated oxidation.
- Prodrug Design: Mask the carboxamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues.
- In vitro Microsomal Assays: Use liver microsomes (human/rat) to identify major metabolites and adjust substituents accordingly .
Q. How can crystallography and molecular docking clarify its mechanism of action?
- X-ray Crystallography: Resolve the compound’s binding mode to targets (e.g., COX-2) using SHELX programs for structure refinement .
- Docking Workflow:
Prepare the protein (PDB ID: 1CX2) with AutoDock Tools.
Perform flexible docking (Lamarckian GA) to account for side-chain movements.
Validate poses with MM/GBSA binding energy calculations (< -40 kcal/mol indicates strong affinity) .
Methodological Notes
- Synthesis Reproducibility: Always monitor reactions via TLC (silica gel, ethyl acetate/hexane 3:7) to confirm intermediate formation .
- Data Conflict Mitigation: Use orthogonal assays (e.g., SPR for binding affinity vs. ITC for thermodynamics) to validate ambiguous results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
